molecular formula C18H16O8 B1353690 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone CAS No. 78417-26-2

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Cat. No. B1353690
CAS RN: 78417-26-2
M. Wt: 360.3 g/mol
InChI Key: PMBOOVZSTMWOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is a methylated flavone found in Artemisia frigida . It is a natural product also found in Gardenia sootepensis, Artemisia herba-alba, and other organisms .


Molecular Structure Analysis

The molecular formula of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is C18H16O8 . The structure includes a flavone backbone, which is a type of flavonoid, with three hydroxy groups and three methoxy groups attached .


Chemical Reactions Analysis

Specific chemical reactions involving 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone are not provided in the available resources. As a flavone, it may participate in reactions typical of this class of compounds .


Physical And Chemical Properties Analysis

The molecular weight of 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is 360.3 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, and others can be found in the PubChem database .

Scientific Research Applications

Anti-Inflammatory Properties

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone has been shown to have potent anti-inflammatory properties . It reduces nitric oxide and pro-inflammatory cytokine production in LPS-treated RAW 264.7 cells through the attenuation of nitric oxide synthase and cyclooxygenase-2 .

Antioxidant Activity

This compound possesses potent free radical scavenging activity both in vitro and ex vivo . It can interfere with nuclear factor-κB translocation and mitogen-activated protein kinase pathways .

Neuroprotective Effects

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling . This suggests its potential use in the treatment of neurodegenerative diseases like Alzheimer’s.

Anti-Cancer Properties

It has been suggested that this compound induces apoptosis in breast cancer cells . This indicates its potential as an anti-cancer agent.

Inhibition of Cell Proliferation

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone has been shown to inhibit cell proliferation . This could be beneficial in controlling the growth of cancer cells.

Inhibition of Angiogenesis

This compound has been shown to inhibit angiogenesis , the formation of new blood vessels. This is particularly relevant in the context of cancer, where tumors require blood vessels to grow and spread.

Inhibition of Protein Kinase

5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone has been shown to inhibit protein kinase . Protein kinases play a key role in cell signaling and regulation, and their inhibition can have therapeutic effects in various diseases.

Enhancement of Gap Junctional Intercellular Communication

This compound has been shown to enhance gap junctional intercellular communication . This is important for maintaining tissue homeostasis and can have implications in various health conditions.

Safety and Hazards

Specific safety and hazard information for 5,7,3’-Trihydroxy-6,4’,5’-trimethoxyflavone is not provided in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-14-5-8(4-10(20)17(14)24-2)12-6-9(19)15-13(26-12)7-11(21)18(25-3)16(15)22/h4-7,20-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBOOVZSTMWOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Reactant of Route 2
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Reactant of Route 3
Reactant of Route 3
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Reactant of Route 4
Reactant of Route 4
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Reactant of Route 5
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone

Q & A

Q1: What are the sources of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?

A1: This flavone has been isolated from various plant sources, including:

  • Artemisia species: Multiple studies report its presence in Artemisia kermanensis [], Artemisia argyi [], and Artemisia semiarida [].
  • Crossostephium chinense: This plant species, found in Japan and Taiwan, contains 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone among its foliar flavonoids [].
  • Lycopersicon esculentum (Tomato): Research indicates that tomato fruits contain this compound, with a concentration of 4.02±0.12 μg/mg in the methanol extract [].

Q2: What biological activities have been associated with 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?

A2: While research is ongoing, this flavone has demonstrated promising activity in several areas:

  • Anticancer activity: In vitro studies showed inhibitory effects against various cancer cell lines, including MCF-7, MDA-MB-231, CaSki, DU-145, and SW-480 []. Further investigation into its mechanism of action in specific cancers is warranted.
  • Antioxidant activity: It exhibits strong antioxidant potential as demonstrated by its activity in DPPH, ABTS, CUPRAC, FRAP, TAC, and MCA assays []. This suggests a potential role in mitigating oxidative stress.
  • Anti-leishmanial activity: While specific details are limited in the provided abstracts, one study highlights its potential as an anti-leishmanial agent [].
  • Inhibition of Farnesyl Protein Transferase: This flavone, along with other isolated flavones, exhibited inhibitory activity against farnesyl protein transferase, suggesting potential anticancer effects [].

Q3: Are there any studies on the structure-activity relationship (SAR) of 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone?

A: While the provided abstracts don't delve into specific SAR studies for this compound, research on structurally similar flavones from Artemisia argyi suggests that modifications to the number and position of hydroxyl and methoxy groups can significantly influence their anticancer activity []. Further research focusing on SAR for 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone is crucial to optimize its therapeutic potential.

Q4: How is 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone characterized?

A4: The structural characterization of this compound relies on a combination of techniques:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), UV-Visible Spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate its structure [, , , ].
  • Chromatographic techniques: Thin Layer Chromatography (TLC) assists in isolation, while High-Performance Liquid Chromatography (HPLC) coupled with MS detection allows for identification and quantification in complex mixtures [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.